Antitrypanosomal agent 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

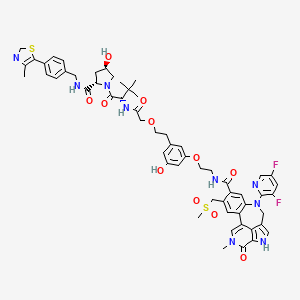

Antitrypanosomal agent 7 is a compound known for its potent activity against Trypanosoma species, which are responsible for diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. This compound has shown significant efficacy in inhibiting the growth and proliferation of these parasitic protozoa, making it a promising candidate for therapeutic applications .

Preparation Methods

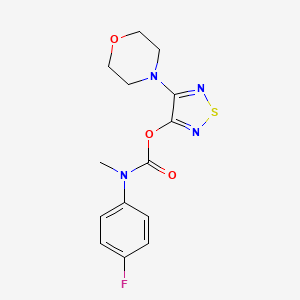

Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 7 typically involves multiple steps, starting from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and adhering to regulatory standards. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Antitrypanosomal agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and reduce potential side effects .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert specific functional groups into their reduced forms.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Antitrypanosomal agent 7 has a wide range of scientific research applications:

Mechanism of Action

Antitrypanosomal agent 7 exerts its effects by targeting specific molecular pathways in Trypanosoma species. It inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions. The compound’s primary targets include trypanothione reductase, nitro-reductase, and pteridine reductase 1 . By interfering with these enzymes, this compound induces oxidative stress and apoptosis in the parasites, ultimately leading to their death .

Comparison with Similar Compounds

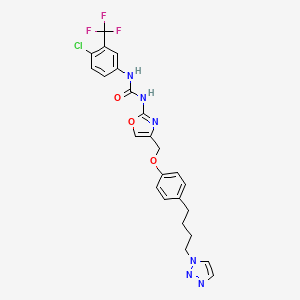

- Methionyl-tRNA synthetase inhibitors

- Phosphodiesterase inhibitors

- Rhodesain inhibitors

- Thiazolidinone derivatives

- 2-aminopyrimidine derivatives

Comparison: Antitrypanosomal agent 7 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its low cytotoxicity against mammalian cells. Unlike some similar compounds, it exhibits a unique mechanism of action by targeting multiple enzymes simultaneously, which reduces the likelihood of resistance development . Additionally, its synthetic versatility allows for the creation of numerous derivatives with tailored properties for specific applications .

Properties

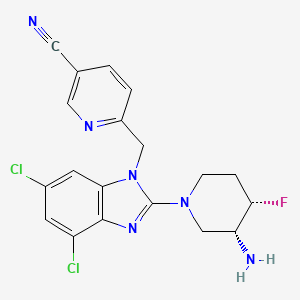

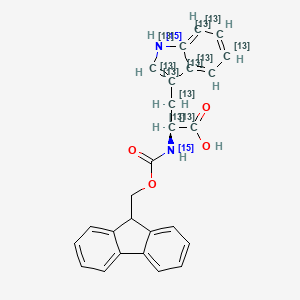

Molecular Formula |

C23H31Cl2N5O2 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine;dihydrochloride |

InChI |

InChI=1S/C23H29N5O2.2ClH/c1-4-28(5-2)12-13-30-20-9-7-17(15-21(20)29-3)23-26-18-8-6-16(14-19(18)27-23)22-24-10-11-25-22;;/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,25)(H,26,27);2*1H |

InChI Key |

BLRAXFLBYZMCNC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NCCN4)OC.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)

![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)

![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)